

Application Notes: Identification of Neuraminidase N1 Inhibitor Kgp-IN-1

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Kgp-IN-1

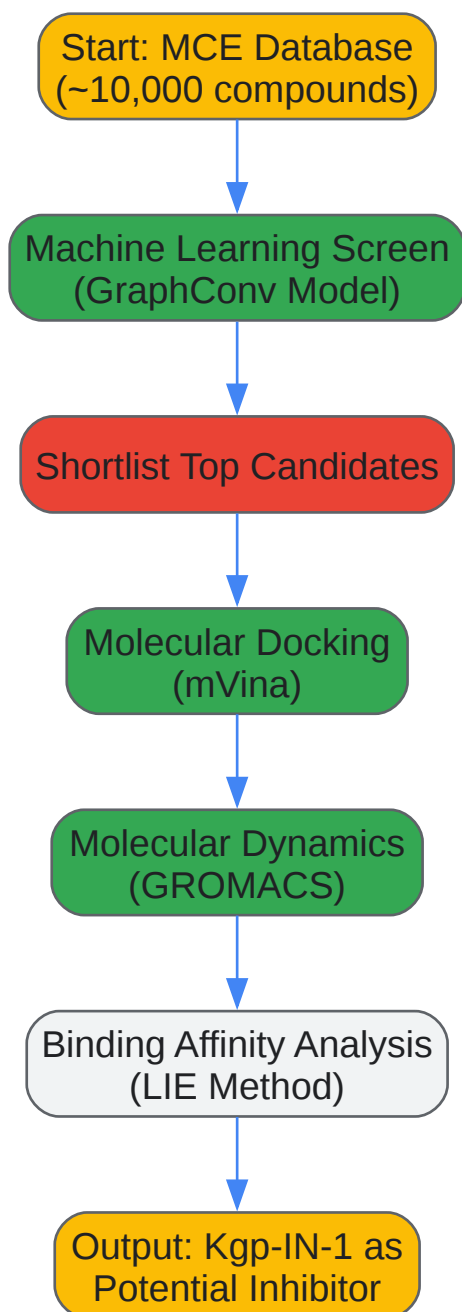
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Background Influenza A virus poses a continuous global health threat. Neuraminidase (N1) is a key viral protein that facilitates the release of new viral particles from infected cells, making it a major target for anti-influenza drugs like oseltamivir. However, the emergence of drug-resistant strains necessitates the discovery of new inhibitors [1] [2].

Kgp-IN-1 was identified as a promising compound from the MedChemExpress (MCE) database using an integrated computational approach. The following notes and protocols summarize the strategy, which combines a machine learning-based initial screen with detailed atomistic simulations to validate and understand the compound's binding affinity and interactions with the N1 target [1] [2].

Experimental Workflow The discovery process for **Kgp-IN-1** followed a sequential workflow, illustrated in the diagram below.



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Diagram Title: **Kgp-IN-1** Identification Workflow

Detailed Experimental Protocols

Protocol 1: Machine Learning-Assisted Virtual Screening

This protocol describes the initial high-throughput screening of a large compound library to identify promising candidates.

- **Objective:** Rapidly and accurately evaluate the ligand-binding affinity of approximately 10,000 compounds from the MCE database for neuraminidase N1 inhibition.
- **Methodology:**
 - **Software/Model:** A trained machine learning model using **Convolutional Networks on Graphs (GraphConv)** was employed. This model learns molecular features directly from the molecular graph structure.
 - **Performance:** The model achieved a correlation coefficient (R) of 0.80 ± 0.04 and a root-mean-square error (RMSE) of 1.86 ± 0.22 kcal mol⁻¹ compared to experimental data [1].
 - **Implementation:** The model is available at a GitHub repository: [Link] [1] [2].
- **Output:** A ranked list of compounds based on predicted binding affinity (ΔG). **Kgp-IN-1** was among the top five compounds identified (see Table 1).

Protocol 2: Molecular Docking Simulations

This protocol refines the ML results by predicting the atomic-level interaction between the shortlisted compounds and the target protein.

- **Objective:** Confirm the binding pose and initial interaction profile of top-ranked compounds like **Kgp-IN-1** within the N1 active site.
- **Methodology:**
 - **Software: Modified AutoDock Vina (mVina)** with optimized empirical parameters for improved ligand ranking [1] [2].
 - **Protein Preparation:**
 - The X-ray crystal structure of H1N1 neuraminidase (PDB ID: **4B7Q**) was used as the receptor [1] [2].
 - The structure includes the bound inhibitor zanamivir, providing a reference for the active site.
 - **Docking Setup:**
 - The docking grid was centered on the N1 binding site with dimensions of $24 \times 24 \times 24$ Å.
 - The exhaustiveness parameter was set to its default value.
- **Output:** Multiple binding poses and associated docking scores for each compound, providing a preliminary view of key protein-ligand interactions.

Protocol 3: Molecular Dynamics Simulations and Binding Free Energy Calculation

This protocol assesses the stability of the protein-ligand complex and provides a more rigorous estimate of binding affinity under dynamic, solvated conditions.

- **Objective:** Refine docking results, capture dynamic binding interactions, and calculate the ligand-binding free energy using the Linear Interaction Energy (LIE) method.
- **Methodology:**
 - **Software:** GROMACS 2019.6 [1] [2].
 - **Force Fields:**
 - Protein and ions: **AMBER99SB-ILDN** [1] [2].
 - Ligand (**Kgp-IN-1**): **General AMBER Force Field (GAFF)**. Atomic charges were derived using the **RESP** method based on quantum chemical calculations at the **B3LYP/6-31G(d,p)** level of theory [1] [2].
 - Water: **TIP3P** model [1] [2].
 - **System Setup:**
 - The protein-ligand complex was solvated in a **dodecahedron periodic boundary condition (dPBC) box** with a volume of approximately 570 nm³, containing about 56,000 atoms [1] [2].
 - The free ligand was solvated in a separate dPBC box of about 66 nm³ (6,500 atoms) for reference calculations.
 - **Simulation Parameters:**
 - Energy minimization: **Steepest descent** algorithm.
 - Equilibration: 100 ps each in canonical (NVT) and isothermal-isobaric (NPT) ensembles.
 - Production MD: **100 ns** for the N1+**Kgp-IN-1** complex and **5 ns** for the free ligand in solution, run at 310 K and 1 atm [1] [2].
 - **Binding Free Energy Calculation:** The **Linear Interaction Energy (LIE)** method was used with the formula: $\Delta GLIE = \alpha(\langle V_{vdW-l-s} \rangle_b - \langle V_{vdW-l-s} \rangle_f) + \beta(\langle V_{coul-l-s} \rangle_b - \langle V_{coul-l-s} \rangle_f) + \gamma$ where α , β , and γ are empirical parameters, $V_{vdW-l-s}$ and $V_{coul-l-s}$ are the van der Waals and electrostatic interaction energies between the ligand and its surroundings, and the subscripts b and f denote the bound and free states, respectively [1] [2].

Data Summary

The following tables consolidate the key quantitative findings from the research.

Table 1: Top Five Potential N1 Inhibitors Identified by Machine Learning

Compound Name	ML-Predicted ΔG (kcal mol ⁻¹)
Micronomicin	-10.01
Didesmethyl cariprazine	-9.86
Argatroban	-9.79
Kgp-IN-1	-9.62
AY 9944	-9.52

Source: [1]

Table 2: Key Residues in Neuraminidase N1 Active Site These residues were identified as critical for ligand binding in the simulations [1] [2].

Glu119	Asp151	Arg152	Trp179	Gln228
Glu277	Glu278	Arg293	Asn295	Tyr402

Table 3: Core MD Simulation Parameters for Protocol 3

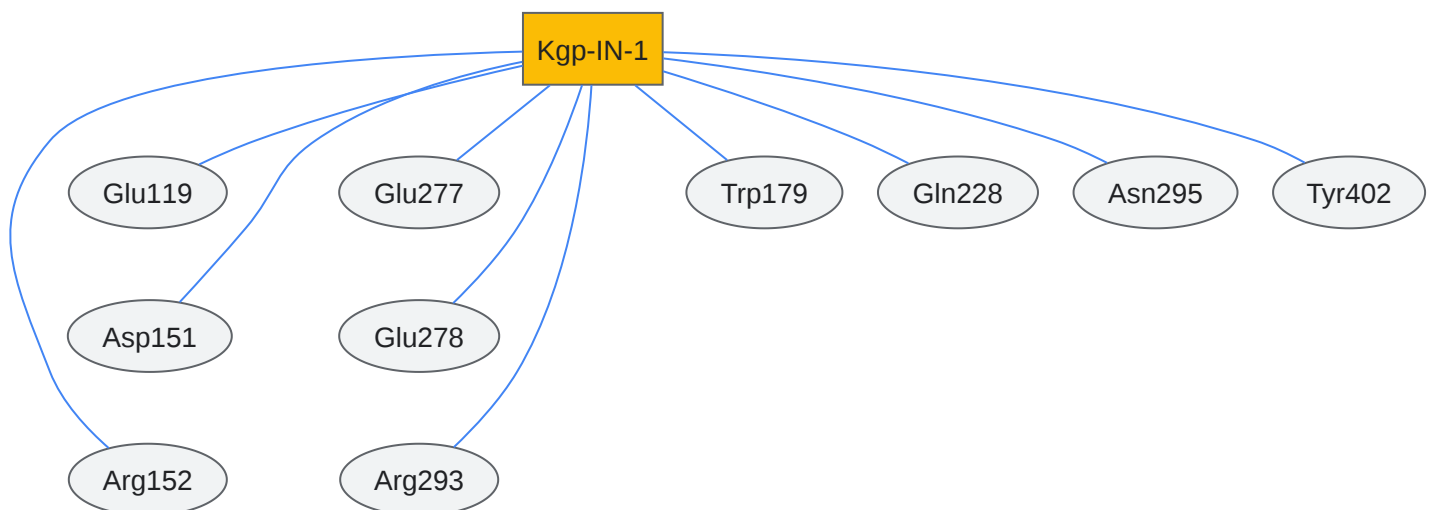
Parameter	Specification
Software	GROMACS 2019.6
Force Field	AMBER99SB-ILDN (Protein), GAFF (Ligand)
Water Model	TIP3P
System Size	~56,000 atoms (Complex)
Simulation Length	100 ns (Complex), 5 ns (Free Ligand)

Parameter	Specification
Temperature	310 K
Pressure	1 atm

Analysis and Critical Residues

The molecular dynamics simulations revealed that **Kgp-IN-1** forms stable interactions within the active site of neuraminidase. The binding is mediated by a network of van der Waals forces, hydrogen bonds, and electrostatic interactions with key residues.

The diagram below illustrates the proposed binding network of **Kgp-IN-1**, highlighting the critical residues identified in the study.



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*Diagram Title: Key N1 Residues for **Kgp-IN-1** Binding*

Discussion and Conclusion

The integrated protocol combining GraphConv-based machine learning, molecular docking, and molecular dynamics simulations successfully identified **Kgp-IN-1** as a promising inhibitor of influenza A virus neuraminidase N1.

- **Efficiency:** The machine learning model enabled the rapid screening of a vast chemical library (~10,000 compounds), drastically reducing the computational resources required for the initial stage [1] [2].
- **Accuracy:** Subsequent atomistic simulations (docking and MD) provided atomic-level validation of the binding mode and a more reliable estimate of the binding affinity using the LIE method, mitigating the potential false positives from any single method [1] [2].
- **Mechanistic Insight:** The MD simulations, in particular, offered dynamic insights into the protein-ligand interaction, identifying ten critical residues that govern the binding of **Kgp-IN-1** to the N1 active site. This information is crucial for future structure-based optimization of this compound [1] [2].

In conclusion, this multi-stage computational protocol provides a robust framework for the efficient discovery of novel viral inhibitors. **Kgp-IN-1** emerges as a strong candidate for further experimental validation and development as an anti-influenza therapeutic.

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References

1. MedChemExpress compounds prevent neuraminidase N1 ... [pmc.ncbi.nlm.nih.gov]
2. MedChemExpress compounds prevent neuraminidase N1 via ... [pubs.rsc.org]

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